TTP607, more commonly known as TTP399 or Cadisegliatin, is an orally available, small-molecule glucokinase activator (GKA). [REFS-1, REFS-2]. Unlike dual-acting GKAs which target both the pancreas and the liver, TTP399 is engineered for hepatoselectivity, meaning it primarily activates glucokinase in the liver. [REFS-3, REFS-4]. This mechanism is designed to enhance hepatic glucose uptake and reduce hyperglycemia while mitigating the risk of hypoglycemia, a critical side effect that has challenged the development of earlier, non-selective GKAs. [REFS-4, REFS-5].
Procurement and research decisions require careful distinction between glucokinase activator (GKA) types, as they are not functionally interchangeable. First-generation and dual-acting GKAs that activate glucokinase in both the liver and pancreas carry an intrinsic risk of inducing hypoglycemia by altering the threshold for glucose-stimulated insulin secretion. [REFS-1, REFS-2]. This mechanism was a primary reason for the clinical failure of earlier GKA candidates. [3]. TTP399's hepatoselective design is a direct solution to this problem; by avoiding pancreatic activation, it uncouples glycemic control from insulin secretion, providing a more favorable safety profile that is critical for adjunctive therapy development. [4]. Therefore, substituting TTP399 with a non-selective GKA like Dorzagliatin or a legacy compound introduces fundamentally different safety and efficacy considerations into a research program. .
In the Phase 2 SimpliciT-1 study, adjunctive treatment with TTP399 resulted in a clinically relevant 40% reduction in the frequency of severe or symptomatic hypoglycemic episodes compared to placebo in adults with Type 1 Diabetes. [REFS-1, REFS-2]. This safety profile is a significant advantage over established oral anti-diabetic classes like sulfonylureas, which demonstrate a more than three-fold increased risk of any hypoglycemia versus comparators (Odds Ratio 3.69). [3]. In a separate mechanistic study, zero participants in the TTP399 group experienced level 2 hypoglycemia (<54 mg/dL) compared to two participants in the placebo group. [4].
| Evidence Dimension | Frequency of Hypoglycemic Episodes |
| Target Compound Data | ~40% reduction in severe or symptomatic hypoglycemia vs. placebo |
| Comparator Or Baseline | Placebo (0% reduction); Sulfonylureas (Odds Ratio of 3.69 for any hypoglycemia vs. comparators) |
| Quantified Difference | Substantial reduction vs. placebo; stark contrast to the high risk associated with the sulfonylurea class |
| Conditions | 12-week, randomized, double-blind, placebo-controlled Phase 2 study (SimpliciT-1) in adults with Type 1 Diabetes. |
A lower risk of hypoglycemia is a critical factor for the development of adjunctive therapies, enhancing patient safety and simplifying clinical trial management.
Unlike first-generation GKAs and some newer dual-acting agents that are associated with dyslipidemia, TTP399 demonstrates a favorable lipid profile. [REFS-1, REFS-2]. In a 6-month Phase 2 study in patients with Type 2 Diabetes, TTP399 (800 mg/day) did not cause detrimental effects on plasma lipids and was associated with a statistically significant increase in high-density lipoprotein cholesterol (HDL-C) of 3.2 mg/dL compared to placebo. [3]. This contrasts with meta-analysis findings for the dual-acting GKA dorzagliatin, which is associated with an increased risk of hyperlipidemia (Odds Ratio 1.476). [4].
| Evidence Dimension | Change in HDL-C and Overall Lipid Profile |
| Target Compound Data | +3.2 mg/dL increase in HDL-C; No detrimental effects on other plasma lipids. |
| Comparator Or Baseline | Placebo (no significant change); Dorzagliatin (associated with increased risk of hyperlipidemia, OR 1.476) |
| Quantified Difference | Positive increase in HDL-C vs placebo and avoids the hyperlipidemia risk seen with dual-acting comparators. |
| Conditions | 6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes. |
Avoiding negative lipid effects is a key procurement and development advantage, as it simplifies patient management and reduces the potential for compound-induced comorbidities.
TTP399 provides robust and durable glycemic control. In a 6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes, treatment with TTP399 (800 mg/day) resulted in a clinically and statistically significant reduction in glycated hemoglobin (HbA1c). [1]. The placebo-subtracted least squares mean change in HbA1c from baseline was -0.9% (P < 0.01). [REFS-1, REFS-2]. This demonstrates the compound's efficacy in long-term glycemic management, addressing a primary endpoint for diabetes therapies.
| Evidence Dimension | Change in HbA1c from Baseline (6 Months) |
| Target Compound Data | -0.9% (placebo-subtracted) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | 0.9 percentage point greater reduction in HbA1c compared to placebo. |
| Conditions | 6-month, randomized, double-blind, placebo-controlled Phase 2 study in patients with Type 2 Diabetes on a metformin background. |
Demonstrated, sustained efficacy in reducing HbA1c is a fundamental requirement for selecting a lead candidate for diabetes drug development programs.
TTP399 is indicated for research programs developing adjunctive therapies for Type 1 or Type 2 diabetes where minimizing the risk of hypoglycemia is a primary objective. Its ability to lower HbA1c while simultaneously reducing hypoglycemic events makes it a strong candidate for combination studies with insulin or other agents. [REFS-1, REFS-2].
As a potent and selective tool, TTP399 is suitable for preclinical and clinical research aimed at elucidating the specific role of hepatic glucokinase in systemic glucose control. Its mechanism allows for the isolation of liver-mediated effects from pancreatic insulin secretion, providing a cleaner model than dual-acting GKAs. [3].
This compound is a preferred choice for development pipelines seeking to avoid the dyslipidemia associated with earlier GKAs. Its neutral-to-positive effect on lipid profiles, particularly HDL-C, simplifies the development path by reducing concerns about compound-induced metabolic side effects. [4].